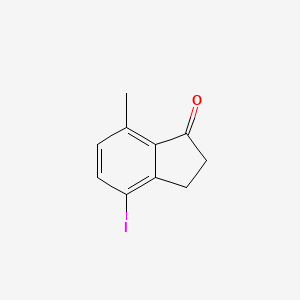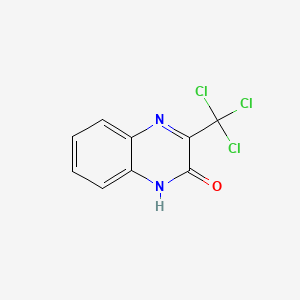
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring, with an ethanamine group attached to the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formylation: The brominated product is then formylated at the 2-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Reductive Amination: The formylated product undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine and methyl groups may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the ethanamine group, making it less versatile in biological applications.
7-Methylindole: Lacks the bromine atom, affecting its reactivity and biological properties.
2-Methylindole: Lacks both the bromine and ethanamine groups, resulting in different chemical and biological behaviors.
Uniqueness
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is unique due to the presence of both the bromine and methyl groups on the indole ring, along with the ethanamine group. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15BrN2 |
|---|---|
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H15BrN2/c1-3-14-7-11-6-9-5-10(13)4-8(2)12(9)15-11/h4-6,14-15H,3,7H2,1-2H3 |
Clave InChI |
BABOYAZHZWCPFF-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC2=C(N1)C(=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)





![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)






![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
